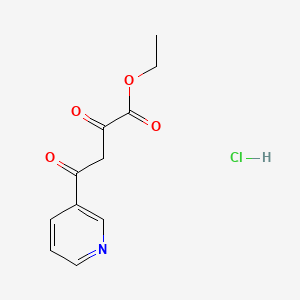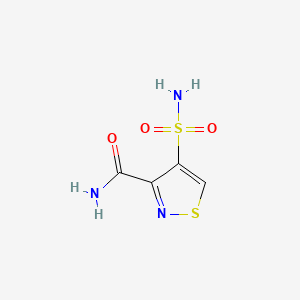
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride (DMMC-HCl) is a cyclic amine hydrochloride salt that has been studied for its potential applications in a range of scientific fields. It has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride has been studied for its potential applications in a range of scientific fields, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, such as amino acids and peptides. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmaceuticals, it has been studied for its potential applications in drug design and development.
作用機序
The mechanism of action of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is still not fully understood, but it is thought to interact with amino acid residues in proteins and enzymes. It is believed to bind to the active sites of these proteins and enzymes, and modulate their activity. This mechanism of action is believed to be responsible for its potential applications in drug design and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride are still not fully understood. However, it is believed to have an effect on the activity of proteins and enzymes, and may be involved in the regulation of various metabolic processes. It has also been studied for its potential applications in the treatment of certain diseases, such as cancer and diabetes.
実験室実験の利点と制限
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used to synthesize a variety of compounds in high yields. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the research and application of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug design and development. It may also be useful in the study of proteins and enzymes, and in the synthesis of various compounds. Additionally, it may have potential applications in the treatment of certain diseases, such as cancer and diabetes.
合成法
The synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is typically achieved through a condensation reaction between a 1,3-diamine and an aldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid. The product of this reaction is a cyclic amine hydrochloride salt, which is then purified and crystallized. The process is relatively simple and effective, and can be used to produce 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride in high yields.
特性
IUPAC Name |
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-10-6-7(9)4-8(5-7,11-2)12-3;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCJULOXZZHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)




![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)


![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)